molecular formula C19H31NO B11050543 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

1,5-Di-tert-butyl-3-phenylpiperidin-3-ol

Cat. No.: B11050543
M. Wt: 289.5 g/mol
InChI Key: JXFJOPCGNKFADS-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl-3-phenylpiperidin-3-ol: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of two tert-butyl groups and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,5-di-tert-butyl-3-phenylpiperidin-3-one with a reducing agent such as sodium borohydride to yield the desired alcohol .

Industrial Production Methods: Industrial production of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol is unique due to its specific combination of tert-butyl and phenyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

1,5-ditert-butyl-3-phenylpiperidin-3-ol

InChI

InChI=1S/C19H31NO/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6/h7-11,16,21H,12-14H2,1-6H3

InChI Key

JXFJOPCGNKFADS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O

Origin of Product

United States

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